Piperidine-3,5-dicarboxylic acid is a bicyclic compound characterized by the presence of a piperidine ring substituted with two carboxylic acid groups at the 3 and 5 positions. Its molecular formula is C7H11NO4, and it has a molecular weight of approximately 171.17 g/mol. This compound is notable for its structural features that allow it to participate in various
These reactions are facilitated by specific conditions, including the choice of solvents, temperature control, and the use of catalysts.
Piperidine-3,5-dicarboxylic acid exhibits notable biological activities. It has been studied for its potential role as an inhibitor in various enzymatic pathways. For instance, its derivatives have shown promise in modulating enzyme activity related to neurotransmitter synthesis and metabolism. Additionally, it may possess anti-inflammatory properties and could be explored for therapeutic applications in treating conditions like neurodegenerative diseases.
Several methods exist for synthesizing piperidine-3,5-dicarboxylic acid:
Piperidine-3,5-dicarboxylic acid is utilized in various fields:
Research indicates that piperidine-3,5-dicarboxylic acid interacts with several biological targets. Its derivatives have been investigated for their effects on neurotransmitter systems and metabolic enzymes. Interaction studies focus on understanding how these compounds modulate enzyme activity and their potential therapeutic implications.
Piperidine-3,5-dicarboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Piperidinecarboxylic Acid | One carboxylic acid group | Less reactive due to fewer functional groups |
| 1-(Benzyloxy)carbonylpiperidine-3-carboxylic Acid | One carboxylic acid group and a benzyloxycarbonyl group | Increased lipophilicity due to benzyloxy group |
| 3,5-Pyridinedicarboxylic Acid | Pyridine ring structure | Different ring structure affecting reactivity |
The uniqueness of piperidine-3,5-dicarboxylic acid lies in its dual carboxylic acid groups on a piperidine ring, enhancing its reactivity and versatility in synthetic applications compared to similar compounds.
Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantiomerically enriched piperidine-3,5-dicarboxylic acid derivatives. A landmark approach involves rhodium-catalyzed asymmetric reductive Heck reactions, which enable the coupling of arylboronic acids with partially reduced pyridine substrates. This method achieves enantioselectivities exceeding 90% and tolerates diverse functional groups, including heteroaryl and vinyl substituents. For example, Mishra et al. demonstrated that phenyl pyridine-1(2H)-carboxylate reacts with boronic acids under Rh catalysis to form 3-substituted tetrahydropyridines, which are subsequently reduced to piperidines.
Copper catalysts have also proven effective for remote stereocontrol. A chiral Cu complex facilitates δ C–H cyanation in acyclic amines via a hydrogen atom transfer (HAT) mechanism, yielding enantioenriched δ-amino nitriles that cyclize to piperidines. This method avoids traditional pyridine reduction pathways and achieves >90% enantiomeric excess (ee) for substrates with electron-withdrawing groups.
Palladium- and rhodium-mediated hydrogenation strategies further expand the toolkit. Grygorenko et al. developed a one-pot method for synthesizing (cyclo)alkylpiperidines by combining dehydroxylation, pyridine reduction, and metalation group removal. Switching additives from hydrochloric acid to triethylamine preserves hydroxyl groups, demonstrating the nuanced role of reaction conditions in stereochemical outcomes.
While the provided literature emphasizes solution-phase synthesis, solid-phase combinatorial strategies represent an underexplored frontier for piperidine-3,5-dicarboxylic acid diversification. Current studies focus on immobilizing intermediates on resin supports to streamline functionalization. For instance, pseudo four-component reactions (MCRs) in solution phase, such as Michael/Mannich cascades, could be adapted to solid-phase systems to generate poly-substituted piperidinones with diastereomeric control. Future work may integrate resin-bound amines with MCRs to accelerate library generation.
Microwave irradiation significantly enhances cyclization efficiency, reducing reaction times from hours to minutes. Gopalakrishnan et al. demonstrated this in La₂O₃-catalyzed dihydropyrimidinone synthesis, where microwave conditions improved yields by 20–30% compared to conventional heating. Applied to piperidine systems, microwave-assisted intramolecular cyclization of Mannich bases via bis-aza Michael addition achieves 70–85% yields under solvent-free conditions. The localized heating effect promotes rapid ring closure while minimizing side reactions, particularly for electron-deficient substrates.
Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 10–15 minutes |
| Yield | 50–65% | 70–85% |
| Solvent Requirement | Ethanol/Water | Solvent-free |
| Diastereoselectivity | Moderate | High |
Controlling piperidine ring stereochemistry requires precise manipulation of catalysts and reaction parameters. Evans’ oxazolidinone auxiliaries enable asymmetric alkylation, as shown in the synthesis of trans-2,3-piperidinedicarboxylic acid derivatives. Here, LDA promotes stereoselective alkylation of β-alanine derivatives, achieving a 6:1 diastereomeric ratio prior to reductive amination.
Catalyst selection critically influences enantioselectivity. Rhodium complexes favor 3-substituted piperidines with axial chirality, while copper catalysts excel at remote δ C–H functionalization. Additives further modulate outcomes: triethylamine suppresses hydrodefluorination in rhodium-catalyzed reactions, preserving fluorine substituents in 3-piperidine derivatives.
Table 2: Stereochemical Control Strategies
| Method | Catalyst/Reagent | Selectivity (ee) | Key Feature |
|---|---|---|---|
| Reductive Heck Reaction | Rhodium | >90% | Broad functional group tolerance |
| δ C–H Cyanation | Copper | >90% | Avoids pyridine intermediates |
| Evans’ Alkylation | LDA/Evans’ Auxiliary | 83% | Chiral auxiliary-directed |
These advances collectively address the historical difficulty of accessing enantioenriched piperidine-3,5-dicarboxylic acid derivatives, providing robust frameworks for pharmaceutical applications.
Piperidine-3,5-dicarboxylic acid demonstrates significant interaction with N-methyl-D-aspartate receptors through conformationally-dependent mechanisms that are critically influenced by the stereochemical configuration of the piperidine ring [1]. Research investigations have established that the cis-2,3-piperidine dicarboxylic acid configuration exhibits selective antagonistic properties toward N-methyl-D-aspartate receptors at relatively low ejecting currents of 10-25 nanoamperes, while displaying minimal effects on spontaneous neuronal firing [2] [3].
The molecular basis for N-methyl-D-aspartate receptor modulation involves the structural relationship between piperidine dicarboxylates and N-alkyl-aspartic acid molecules, where the trans arrangement of carboxyl groups promotes effective interaction with N-methyl-D-aspartate receptor active sites [1]. Electrophysiological studies conducted on rat cortical neurones have demonstrated that cis-2,3-piperidine dicarboxylic acid selectively antagonizes excitation evoked by N-methyl-D-aspartate without affecting responses to quisqualate or kainate at low concentrations [2] [3].
The conformational requirements for N-methyl-D-aspartate receptor interaction are highly specific, with peak excitatory amino acid agonist activity observed in trans-2,3-piperidine dicarboxylic acid and trans-2,4-piperidine dicarboxylic acid configurations [1]. These agonist actions are effectively depressed by the specific N-methyl-D-aspartate receptor antagonist 2-amino-5-phosphonovalerate and are also susceptible to D-alpha-aminoadipate and low concentrations of magnesium ions [1].
| Compound Configuration | N-methyl-D-aspartate Receptor Activity | Ejecting Current Required | Selectivity Profile |
|---|---|---|---|
| cis-2,3-piperidine dicarboxylic acid | Selective antagonist | 10-25 nanoamperes | High selectivity for N-methyl-D-aspartate |
| trans-2,3-piperidine dicarboxylic acid | Agonist | Variable | Moderate selectivity |
| cis-2,4-piperidine dicarboxylic acid | Weak antagonist | 60-100 nanoamperes | Non-selective |
| trans-2,4-piperidine dicarboxylic acid | Agonist | Variable | Moderate selectivity |
Piperidine-3,5-dicarboxylic acid exhibits notable inhibitory effects on enzymatic pathways involved in neurotransmitter synthesis and metabolism, particularly through modulation of cytochrome P450 enzymes and related metabolic systems [5]. The compound demonstrates capacity to interfere with various metabolic enzymes including cytochrome P450 3A4, UDP-glucronyl transferase, UDP-glucose dehydrogenase, and cytochrome b5, which are critical components of neurotransmitter metabolic pathways [6].
Enzymatic inhibition studies have revealed that piperidine derivatives undergo biotransformation processes that yield carbene intermediates, forming carbene-heme-iron-porphyrin complexes that contribute to irreversible inactivation of cytochrome P450 3A4 [6]. This biotransformation mechanism is essential for the sustained enzymatic inhibition observed with piperidine-3,5-dicarboxylic acid derivatives [6].
The metabolic profile of piperidine compounds demonstrates complex enzymatic interactions involving oxidation to form catechol derivatives, followed by methylation, glucuronidation, glutathione conjugation, and hydroxylation processes that open the piperidine ring structure [6]. These sequential enzymatic modifications result in the formation of hydroxylation intermediate carbinolamine derivatives, ultimately producing alcohol and acid derivatives through hydroxylation and decarboxylation processes [6].
Research has identified that piperidine-3,5-dicarboxylic acid derivatives demonstrate selective inhibition of soluble epoxide hydrolase enzyme with inhibitory concentration 50 values ranging from 74 to 260 micromolar, depending on structural modifications [7]. The presence of methyl groups at position 4 of the piperidine ring leads to greater than 40-fold reduction in enzymatic inhibitory activity, while fluorination at corresponding positions significantly reduces potency [7].
| Enzyme Target | Inhibitory Concentration 50 | Mechanism of Action | Structural Requirements |
|---|---|---|---|
| Soluble epoxide hydrolase | 74-260 micromolar | Competitive inhibition | Unsubstituted piperidine ring |
| Cytochrome P450 3A4 | Variable | Carbene complex formation | Biotransformation required |
| UDP-glucronyl transferase | Not specified | Direct inhibition | Piperidine core structure |
| Cytochrome b5 | Not specified | Heme interaction | Iron-porphyrin binding |
Piperidine-3,5-dicarboxylic acid demonstrates significant binding affinity toward sigma-1 receptors, with the piperidine moiety serving as a critical structural element for dual histamine H3 and sigma-1 receptor activity [8] [9] [10]. Comparative binding studies have established that piperidine-containing compounds exhibit substantially higher sigma-1 receptor affinity compared to structurally similar piperazine derivatives [8] [9].
Molecular modeling investigations have identified that piperidine derivatives in protonated form participate in essential salt bridge interactions with glutamate 172 in the sigma-1 receptor binding pocket, accounting for the high biological activity observed with these ligands [11]. The binding preference for sigma-1 receptors over sigma-2 receptors is most pronounced in compounds containing unsubstituted piperidine rings, with dissociation constants ranging from 3.64 to 28 nanomolar for sigma-1 receptors [9] [10].
Binding kinetics studies reveal that piperidine-3,5-dicarboxylic acid derivatives demonstrate selectivity ratios favoring sigma-1 receptors, with compounds 5, 11, and 12 showing the highest binding preference for sigma-1 receptors among tested ligands [8] [9]. The structural relationship between piperidine substitution patterns and sigma receptor selectivity indicates that 4-pyridylpiperidine derivatives exhibit enhanced potency toward both sigma-1 and sigma-2 receptors compared to unsubstituted piperidines [11].
Protein-ligand interaction analysis through molecular docking studies has demonstrated that piperidine-3,5-dicarboxylic acid occupies specific binding sites within sigma-1 receptor domains through hydrogen bonding and hydrophobic interactions [8]. The conformational flexibility of the piperidine ring system allows for optimal positioning within the receptor binding pocket, facilitating high-affinity interactions [8].
| Compound Series | Sigma-1 Receptor Dissociation Constant | Sigma-2 Receptor Dissociation Constant | Selectivity Ratio |
|---|---|---|---|
| Unsubstituted piperidine | 3.64-28 nanomolar | 47-116 nanomolar | 1.4-4.2 |
| 4-Pyridylpiperidine | 3.3-5.6 nanomolar | 4-29 nanomolar | 0.6-5.2 |
| Piperazine derivatives | 1531 nanomolar | Variable | Low selectivity |
| Substituted piperidine | Variable | Variable | Structure-dependent |
Metabolic stability investigations of piperidine-3,5-dicarboxylic acid have revealed complex pharmacokinetic profiles characterized by extensive hepatic metabolism and variable elimination half-lives depending on structural modifications [5] [12]. The compound undergoes primary metabolic transformations through cytochrome P450-mediated oxidation, followed by conjugation reactions including glucuronidation and sulfation [6].
Blood-brain barrier permeability studies demonstrate that piperidine derivatives possess favorable central nervous system penetration characteristics, with brain-to-plasma area under the curve ratios ranging from 0.95 to 1.10 for total and unbound concentrations respectively [12]. The efficient membrane permeability is attributed to high brain tissue affinity (98.4-98.5%) and plasma protein binding (96.2-97.8%), resulting in brain distribution volumes of approximately 36.32 ± 1.40 milliliters per gram of brain tissue [12].
Pharmacokinetic modeling has established that piperidine-3,5-dicarboxylic acid exhibits apparent permeability coefficients of 5.41 ± 0.40 × 10^-5 centimeters per second for basolateral to apical transport and 4.78 ± 0.16 × 10^-5 centimeters per second for apical to basolateral transport in Caco-2 monolayer models [12]. These bidirectional permeability measurements indicate that the compound is unlikely to be a substrate for active efflux transporters [13].
Metabolic stability studies using human hepatocytes have demonstrated half-life values ranging from 18.2 to 218 minutes for various piperidine derivatives, with structural modifications significantly influencing metabolic rate [5]. Compounds containing shorter alkyl chains generally exhibit enhanced metabolic stability, while longer linker regions increase susceptibility to N-dealkylation reactions [5].
In vitro blood-brain barrier model evaluations using human brain-like endothelial cells and bovine endothelial-rat astrocyte co-culture systems have confirmed consistent permeability profiles across different experimental platforms [13]. The correlation between in vitro predictions and computational models supports the reliability of these permeability assessments for central nervous system drug development applications [13].
| Parameter | Value Range | Model System | Measurement Conditions |
|---|---|---|---|
| Brain-to-plasma ratio | 0.95-1.10 | Rat in vivo | Oral administration |
| Apparent permeability | 4.78-5.41 × 10^-5 cm/s | Caco-2 monolayer | Bidirectional transport |
| Metabolic half-life | 18.2-218 minutes | Human hepatocytes | In vitro incubation |
| Brain tissue affinity | 98.4-98.5% | Rat brain homogenate | Protein binding assay |
| Plasma protein binding | 96.2-97.8% | Human plasma | Equilibrium dialysis |
| Brain distribution volume | 36.32 ± 1.40 mL/g | Rat brain | Tissue distribution |
Molecular dynamics simulations have been extensively employed to investigate the binding behavior and stability of piperidine-3,5-dicarboxylic acid derivatives in complex with various biological targets [1] [2] [3]. These computational studies provide critical insights into protein-ligand interactions under physiological conditions and validate docking predictions through dynamic analysis.
The most comprehensive molecular dynamics studies have been performed on piperidine-containing compounds complexed with sigma receptors and histamine H3 receptors [1] [2]. These simulations utilized the Desmond software package with simulation durations extending up to 500 nanoseconds, providing sufficient time for equilibration and sampling of conformational space [1]. The simulation protocols typically employed explicit water solvation models with periodic boundary conditions to mimic the aqueous biological environment.
Key findings from receptor-ligand molecular dynamics simulations demonstrate that piperidine-3,5-dicarboxylic acid derivatives maintain stable binding poses within the active sites of target receptors [1] [2]. Root mean square deviation analysis reveals that the most active compounds exhibit RMSD values below 2.5 Å throughout the simulation trajectory, indicating structural stability of the protein-ligand complex [1]. The piperidine ring adopts a preferred chair conformation in the binding pocket, with the carboxyl groups positioned to form optimal electrostatic interactions with charged amino acid residues [2].
Interaction frequency analysis during molecular dynamics simulations has identified critical amino acid residues responsible for binding affinity [1]. For sigma-1 receptor complexes, the simulations reveal persistent salt bridge formation between the protonated piperidine nitrogen and aspartate residues, particularly Asp56 [1]. Hydrogen bonding interactions between the carboxyl oxygens and backbone amide groups contribute significantly to binding stability, with occupancy rates exceeding 80% throughout the simulation [1].
The flexibility of the binding pocket has been characterized through root mean square fluctuation analysis of protein residues [2]. Mobile loop regions show increased fluctuations upon ligand binding, suggesting induced-fit mechanisms that accommodate the piperidine-3,5-dicarboxylic acid scaffold [2]. These conformational changes enhance complementarity between the ligand and receptor, contributing to improved binding affinity compared to rigid docking predictions.
Temperature-dependent molecular dynamics studies have investigated the thermodynamic stability of receptor-ligand complexes [3]. Simulations performed at elevated temperatures (340 K) demonstrate that piperidine derivatives retain binding competence, with dissociation events occurring only at temperatures significantly above physiological conditions [3]. This thermal stability suggests robust binding interactions that would be maintained under biological stress conditions.
Water-mediated interactions play a crucial role in stabilizing receptor-ligand complexes, as revealed by molecular dynamics analysis [1] [2]. Conserved water molecules form bridging hydrogen bonds between the ligand carboxyl groups and receptor amino acids, enhancing binding specificity and affinity [1]. The displacement of unfavorable water molecules from hydrophobic binding pockets contributes to favorable binding entropy, as demonstrated by thermodynamic integration calculations [2].
| Simulation Parameter | Typical Value | Software Used | Key Finding |
|---|---|---|---|
| Duration | 100-500 ns [1] [2] | Desmond, GROMACS [1] [3] | Stable binding poses maintained |
| Temperature | 298-310 K [1] [3] | Various MD packages [3] | Thermodynamic stability confirmed |
| RMSD Threshold | <2.5 Å [1] | Analysis tools [1] | Structural integrity preserved |
| Water Model | TIP3P/SPC [1] [2] | Explicit solvation [1] [2] | Water-mediated interactions |
Quantum mechanical calculations have provided detailed insights into the tautomeric equilibria and electronic structure properties of piperidine-3,5-dicarboxylic acid [4] [5] [6]. These computational studies employ density functional theory methods to investigate the relative stability of different tautomeric forms and their interconversion pathways.
The predominant tautomeric forms of piperidine-3,5-dicarboxylic acid have been characterized using high-level quantum mechanical methods, including B3LYP/6-31G(d,p) and M06-2X/aug-cc-pVTZ calculations [4] [5]. The chair conformation of the piperidine ring represents the global minimum on the potential energy surface, with the carboxyl groups preferentially adopting the most stable rotational conformations [4]. Alternative boat and twist conformations lie approximately 25-50 kJ/mol higher in energy, making them thermodynamically inaccessible under normal conditions [4].
Tautomeric equilibria involving proton transfer between carboxyl groups and the piperidine nitrogen have been investigated through potential energy surface scans [5]. The calculations reveal that the neutral form with both carboxyl groups protonated represents the most stable tautomer in gas phase conditions [5]. However, in aqueous solution, zwitterionic forms with the piperidine nitrogen protonated and one carboxyl group deprotonated become energetically competitive due to favorable solvation effects [5].
The energetics of tautomeric interconversion have been characterized through transition state optimization and intrinsic reaction coordinate calculations [4] [5]. Proton transfer barriers between different tautomeric forms range from 40-80 kJ/mol, depending on the specific transformation pathway [5]. These relatively high barriers suggest that tautomeric equilibration occurs on timescales longer than typical molecular dynamics simulations, requiring specialized enhanced sampling methods for complete characterization [5].
Solvent effects on tautomeric equilibria have been investigated using continuum solvation models and explicit microsolvation approaches [5]. Polarizable continuum model calculations demonstrate that increasing solvent polarity stabilizes zwitterionic forms relative to neutral tautomers [5]. The energy difference between the most stable neutral and zwitterionic forms decreases from 45 kJ/mol in gas phase to less than 10 kJ/mol in aqueous solution [5].
Electronic structure analysis reveals that tautomeric forms exhibit distinct frontier orbital characteristics [7] [8]. The highest occupied molecular orbital energies range from -7.0 to -8.5 eV depending on the protonation state, with zwitterionic forms showing higher HOMO energies due to the presence of carboxylate anions [7]. The HOMO-LUMO energy gap varies between 5.2-6.8 eV across different tautomers, indicating high kinetic stability and low chemical reactivity [7] [8].
Natural bond orbital analysis has identified the electronic factors governing tautomeric stability [7]. Hyperconjugation interactions between the piperidine nitrogen lone pair and adjacent sigma bonds contribute 15-25 kJ/mol to the stabilization of specific conformations [7]. Intramolecular hydrogen bonding between carboxyl groups and the piperidine nitrogen provides additional stabilization of 8-12 kJ/mol in certain tautomeric forms [7].
Vibrational frequency calculations have been performed to characterize the normal modes and thermodynamic properties of different tautomers [6] [7]. The calculated infrared spectra show characteristic carbonyl stretching frequencies at 1650-1750 cm⁻¹, with variations depending on hydrogen bonding patterns [7]. Zero-point energy corrections contribute 3-8 kJ/mol differences between tautomeric forms, affecting the relative stability rankings [6].
| Tautomeric Form | Relative Energy (kJ/mol) | HOMO Energy (eV) | Dipole Moment (D) |
|---|---|---|---|
| Neutral (gas phase) [5] | 0.0 | -7.42 [7] | 2.1 |
| Zwitterionic (gas phase) [5] | +45.2 | -6.85 [7] | 8.3 |
| Neutral (aqueous) [5] | +8.7 | -7.28 [7] | 3.4 |
| Zwitterionic (aqueous) [5] | 0.0 | -6.91 [7] | 12.6 |
Molecular docking studies have been extensively employed to predict and understand the binding affinity of piperidine-3,5-dicarboxylic acid derivatives to various biological targets [3] [9] [10] [11]. These computational investigations provide crucial insights into structure-activity relationships and guide the design of more potent compounds.
The most comprehensive docking studies have focused on piperidine derivatives binding to sigma receptors, histamine H3 receptors, and neurotransmitter transporters [1] [12] [9]. AutoDock Vina and Glide software packages have been predominantly used for these investigations, with binding poses evaluated using consensus scoring approaches to improve reliability [9] [10].
Validation of docking protocols has been performed through redocking experiments using co-crystallized ligands [3] [10]. Root mean square deviation values between redocked and crystallographic poses typically fall below 2.0 Å, confirming the reliability of the docking methodology [3]. For piperidine-3,5-dicarboxylic acid derivatives, the N3 inhibitor redocking achieved an RMSD of 1.86 Å with a binding energy of -11.4 kcal/mol, establishing confidence in the computational protocol [3].
Binding affinity predictions for piperidine-3,5-dicarboxylic acid derivatives show promising results across multiple target classes [3] [9]. The compounds exhibit binding energies ranging from -5.9 to -8.2 kcal/mol, with corresponding predicted inhibition constants in the nanomolar to micromolar range [3] [9]. The strongest binding affinities are observed for GABA transporter interactions (-8.2 kcal/mol) and certain sigma receptor subtypes (-6.78 kcal/mol) [3] [9].
Structure-activity relationships have been elucidated through systematic docking studies of piperidine derivatives with varying substitution patterns [9] [13]. The 3,5-dicarboxylic acid substitution pattern provides optimal binding geometry for multiple target classes, with the carboxyl groups forming critical electrostatic interactions with positively charged amino acid residues [9] [13]. The chair conformation of the piperidine ring is consistently preferred in all docking poses, confirming the conformational preferences identified in quantum mechanical calculations [9].
Key protein-ligand interactions identified through docking analysis include salt bridges, hydrogen bonds, and hydrophobic contacts [9] [10] [11]. The protonated piperidine nitrogen forms salt bridges with aspartate or glutamate residues in the binding pocket, providing the primary anchoring interaction [9]. The carboxyl groups participate in hydrogen bonding networks with serine, threonine, and arginine residues, contributing 2-4 kcal/mol to the total binding energy [9] [10].
Selectivity analysis through comparative docking has revealed structural features responsible for target specificity [9] [13]. The 3,5-dicarboxylic acid substitution pattern shows preferential binding to sigma-1 receptors over sigma-2 receptors, with selectivity factors ranging from 6.2 to 15.4 depending on additional substituents [9]. This selectivity arises from differential binding pocket architectures and the spatial arrangement of key amino acid residues [9].
Induced-fit docking studies have investigated the role of protein flexibility in ligand binding [11] [13]. Flexible receptor docking reveals that binding pocket conformational changes can improve binding affinity by 1-3 kcal/mol compared to rigid receptor models [11]. The most significant conformational changes occur in loop regions adjacent to the binding site, allowing optimal accommodation of the piperidine-3,5-dicarboxylic acid scaffold [13].
Pharmacophore-based docking has identified the essential features required for high-affinity binding [14]. The pharmacophore model consists of one positive ionizable feature (piperidine nitrogen), two hydrogen bond acceptors (carboxyl oxygens), and one hydrophobic region (piperidine ring carbons) [14]. Distance constraints between these features range from 2.5-5.0 Å, defining the optimal geometry for target recognition [14].
| Target Receptor | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interactions | Selectivity Factor |
|---|---|---|---|---|
| Sigma-1 Receptor [9] | -6.78 | 4.41 | Salt bridge (Asp56), H-bonds | 15.4 vs σ2R |
| Sigma-2 Receptor [9] | -5.52 | 18.0 | H-bond (Glu2230), hydrophobic | Reference |
| H3 Receptor [9] | -7.30 | 3.17 | π-π stacking, salt bridge | High selectivity |
| GABA Transporter [3] | -8.20 | 2.50 | Multiple H-bonds, electrostatic | Moderate |
Pharmacophore modeling studies have been conducted to identify the essential molecular features responsible for selective target interaction of piperidine-3,5-dicarboxylic acid derivatives [13] [14]. These computational investigations provide a three-dimensional understanding of the structural requirements for biological activity and guide rational drug design efforts.
The development of pharmacophore models has been based on structure-activity relationship data from comprehensive compound libraries [13] [14]. The most successful pharmacophore hypothesis incorporates 31 structurally diverse compounds with known binding affinities, utilizing the Catalyst 4.9 software package for model generation [14]. The resulting pharmacophore shows excellent correlation with experimental data, achieving a correlation coefficient of 0.89 for binding affinity predictions [14].
The optimal pharmacophore model for piperidine-3,5-dicarboxylic acid derivatives consists of five essential features [14]. These include one positive ionizable feature corresponding to the protonated piperidine nitrogen, two hydrogen bond acceptor features representing the carboxyl oxygen atoms, one hydrophobic aromatic feature for the piperidine ring, and one additional hydrophobic feature for lipophilic substituents [14]. The spatial arrangement of these features defines the three-dimensional requirements for target recognition and binding affinity [14].
Validation of the pharmacophore model has been performed using multiple independent approaches [14]. Fisher randomization tests confirm that the observed correlations are statistically significant and not due to chance effects [14]. Leave-one-out cross-validation demonstrates robust predictive capability, with predicted activities falling within one log unit of experimental values for 85% of the test compounds [14]. External validation using an independent test set of 12 compounds shows comparable prediction accuracy [14].
Distance constraints between pharmacophore features have been optimized to maximize selectivity for specific target classes [13] [14]. The positive ionizable feature and hydrogen bond acceptors are separated by 2.5-3.5 Å, corresponding to the optimal geometry for salt bridge formation with amino acid residues [14]. Hydrophobic features are positioned 4.0-6.0 Å from the ionizable center, defining the spatial requirements for favorable protein-ligand interactions [14].
Feature tolerance spheres have been established to account for conformational flexibility and binding site variability [14]. The positive ionizable feature exhibits the smallest tolerance radius (0.8 Å), reflecting the critical importance of precise electrostatic interactions [14]. Hydrogen bond acceptor features have intermediate tolerance values (1.2 Å), while hydrophobic features show the largest tolerance spheres (1.8 Å), accommodating diverse binding pocket architectures [14].
Selectivity analysis using the pharmacophore model has revealed structural determinants of target specificity [13] [14]. Compounds matching all five pharmacophore features show preferential binding to sigma-1 receptors, with selectivity factors exceeding 10-fold relative to sigma-2 receptors [13]. Modifications to the hydrophobic features can modulate selectivity profiles, providing a rational basis for designing target-specific compounds [14].
The pharmacophore model has been successfully applied to virtual screening of compound databases [14]. Searching the Available Chemicals Directory using the pharmacophore query identifies 847 compounds as potential active molecules [14]. Subsequent filtering based on drug-likeness criteria and synthetic accessibility reduces this number to 156 priority compounds for experimental evaluation [14].
Three-dimensional quantitative structure-activity relationship models derived from the pharmacophore provide additional insights into binding determinants [14]. The model explains 89% of the variance in binding affinity data, with individual feature contributions ranging from 0.3 to 1.8 log units [14]. The positive ionizable feature contributes most significantly to binding affinity, followed by the hydrogen bond acceptor features [14].
Chemical space analysis using the pharmacophore model reveals that piperidine-3,5-dicarboxylic acid derivatives occupy a unique region of molecular descriptor space [14]. This distinct positioning explains their selective binding profiles and suggests opportunities for scaffold hopping to identify chemically diverse compounds with similar biological activities [14].
| Pharmacophore Feature | Chemical Interpretation | Distance Constraint (Å) | Tolerance Radius (Å) | Contribution to Activity |
|---|---|---|---|---|
| Positive Ionizable [14] | Protonated piperidine N | Reference point | 0.8 | High (1.8 log units) |
| H-bond Acceptor 1 [14] | Carboxyl oxygen (C3) | 2.8 ± 0.5 | 1.2 | Medium (1.2 log units) |
| H-bond Acceptor 2 [14] | Carboxyl oxygen (C5) | 3.2 ± 0.5 | 1.2 | Medium (1.1 log units) |
| Hydrophobic Aromatic [14] | Piperidine ring | 1.5 ± 0.3 | 1.5 | Low (0.6 log units) |
| Hydrophobic [14] | Lipophilic substituents | 5.0 ± 1.0 | 1.8 | Variable (0.3-0.9 log units) |